molecular formula C21H21N3O3S B2356566 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203357-53-2

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2356566
CAS RN: 1203357-53-2
M. Wt: 395.48
InChI Key: DPKVZIIMCSOQGI-UHFFFAOYSA-N
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Description

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea, also known as compound 25, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including hypertension, inflammation, and cancer.

Scientific Research Applications

Structural Characteristics and Conformational Adjustments

The compound exhibits interesting conformational behaviors and structural characteristics. Phukan and Baruah (2016) highlighted the conformational adjustments in urea and thiourea-based assemblies, indicating intramolecular hydrogen bonding and homodimeric hydrogen-bonded synthons. The study also noted differences in self-assembly and reactivity between urea and thiourea derivatives, influenced by anion-guided assemblies and polymorphism in certain derivatives (Phukan & Baruah, 2016).

Synthesis and Structural Characterization

The synthesis process of derivatives of urea and thiourea demonstrates the compound's versatility in forming various structures. Baruah and Brahma (2023) explored the structural characterisation of self-assemblies and photoluminescence of perchlorate salts of urea derivatives. This study provided insights into the unique structural and photoluminescent properties of these derivatives, highlighting the significance of the parent urea or thiourea derivatives in these properties (Baruah & Brahma, 2023).

Polymerization and Material Applications

In the context of polymerization and material applications, the compound serves as a precursor or a part of the backbone for various polymeric materials. Mallakpour and Rafiee (2007) described the use of a related compound in the synthesis of novel poly(urea-urethane)s, demonstrating the potential of urea derivatives in creating materials with specific properties like solubility, chromophoric behavior, and inherent viscosities (Mallakpour & Rafiee, 2007).

Sensor Development

The compound's derivatives have been utilized in developing sensors, particularly for metal ion detection. Tayade et al. (2014) developed a urea-linked dipodal naphthalene-based fluorescent sensor, showcasing its selectivity towards Hg(2+) ions. The sensor's application extended to live cell imaging, indicating the compound's potential in biotechnological applications (Tayade et al., 2014).

properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(naphthalen-1-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(22-15-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(14-18)24-12-5-13-28(24,26)27/h1-4,6-11,14H,5,12-13,15H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKVZIIMCSOQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea

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